5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

Stereochemistry Quality Control Polymorphism

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine is a five-membered heterocyclic building block containing both nitrogen and oxygen in the 1,3-positions, with a reactive chloromethyl substituent at position 5 and a phenyl group at position 2. First reported in 1921, it has a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 69157-36-4
Cat. No. B123296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-phenyl-1,3-oxazolidine
CAS69157-36-4
SynonymsNSC 113414
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1C(OC(N1)C2=CC=CC=C2)CCl
InChIInChI=1S/C10H12ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2
InChIKeyMYTJGIQZYJQZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-phenyl-1,3-oxazolidine (CAS 69157-36-4): Core Chemical Identity and Position in the Oxazolidine Scaffold


5-(Chloromethyl)-2-phenyl-1,3-oxazolidine is a five-membered heterocyclic building block containing both nitrogen and oxygen in the 1,3-positions, with a reactive chloromethyl substituent at position 5 and a phenyl group at position 2 [1]. First reported in 1921, it has a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol . Its defined ring architecture and dual functionality make it a key synthetic intermediate for producing more complex bioactive molecules, rather than a final active pharmaceutical ingredient itself [2].

Why 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine (CAS 69157-36-4) Cannot Be Replaced by Simple Oxazolidine Analogs


The value of this specific compound lies in the synergistic combination of its three functional domains: the hydrolytically labile oxazolidine ring, the 2-phenyl substituent, and the 5-chloromethyl handle. Class-level data shows a 2-phenyl oxazolidine hydrolyzes more rapidly than its 2-methyl counterpart, a property critical for its use as a transient protecting group or prodrug element [1]. Crucially, the 5-chloromethyl group provides a superior nucleofuge compared to a hydroxymethyl or methyl analog, enabling efficient diversification. Replacing it with a 5-hydroxymethyl analog, for instance, would require an extra activation step, while a 5-methyl analog eliminates the point of attachment entirely. Similarly, the oxazolidinone analog (5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one) is in a different oxidation state, lacking the ring-chain tautomerism and hydrolysis susceptibility of the target compound, thereby failing as a direct substitute in synthetic routes requiring a masked amino alcohol [2].

Quantitative Differentiation Evidence for 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine (CAS 69157-36-4)


Distinct Cis/Trans Isomerism Impacts Physical Form and Melting Point for Procurement

Unlike simpler 2-phenyloxazolidines, the target compound exhibits cis-trans isomerism validated by ¹H NMR and quantum-chemical calculations, with the cis-(2R,5R) configuration being preferred in solid state [1]. This isomerism directly manifests in two discrete melting points, impacting identity verification during procurement. The cis isomer is typically a pale yellow solid with a melting point of 151-153°C, while the trans isomer or a different polymorph melts sharply at 71°C [2].

Stereochemistry Quality Control Polymorphism

A Proven, High-Yield Synthetic Route as a Key Carnitine Intermediate

This compound is the defining intermediate in the classical Bergmann-Carter synthesis of DL-carnitine, a route that has been optimized for reproducibility and yield. An improved procedure delivers the analytically pure oxazolidine intermediate in a 76% isolated yield, which is subsequently transformed to carnitine [1]. This contrasts sharply with the Gabriel-type synthesis alternative, which suffered from poor yields and was abandoned [1].

Synthetic Methodology Nutraceutical Synthesis Process Chemistry

Controlled Hydrolytic Lability Compared to More Stable 2-Methyl or Oxazolidinone Analogs

The 2-phenyl substituent on the oxazolidine ring is a critical stability handle. NMR kinetic studies demonstrate that 2-phenyl substituted oxazolidines hydrolyze more rapidly than 2-methyl substituted analogs under hydrolytic conditions [1]. This controlled lability is a key differentiator from the more stable 2-methyl-oxazolidines or the completely stable oxazolidinone class.

Stability Prodrug Design Hydrolysis

Superior Nucleofuge at the 5-Position Enables Efficient Diversification

The chloromethyl group at the 5-position is a versatile handle for nucleophilic substitution (SN₂), allowing introduction of amines, thiols, and alkoxides . This contrasts with the 5-hydroxymethyl analog, which requires activation (e.g., to a tosylate or mesylate) before substitution, and the inert 5-methyl analog, which cannot be further functionalized at this position.

Medicinal Chemistry Nucleophilic Substitution Building Block Versatility

Primary Application Scenarios Supported by 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine (CAS 69157-36-4) Differentiation Evidence


Chiral Pool Synthesis & Carnitine Analog Production

The compound's established role as the key intermediate in the high-yielding Bergmann-Carter synthesis of DL-carnitine makes it the primary choice for manufacturing this nutraceutical and its analogs. Its reliable 76% yield provides a robust starting point for process chemistry, superior to abandoned alternative routes [1].

Prodrug Design Requiring Controlled Release of β-Amino Alcohols

The documented hydrolytic lability of the 2-phenyloxazolidine ring, compared to more stable 2-methyl variants, positions this compound as a privileged scaffold for designing prodrugs of ephedrine-like or other β-amino alcohol-containing active pharmaceutical ingredients (APIs), where a predictable release profile is required [2].

Synthesis of Diversified Compound Libraries for Drug Discovery

The superior reactivity of the 5-chloromethyl handle enables efficient, one-step nucleophilic substitution to generate diverse libraries of oxazolidine derivatives. This provides a significant advantage over the 5-hydroxymethyl analog, which would require pre-activation, thus streamlining structure-activity relationship (SAR) studies .

Glyceride Synthesis via Masked Amino Alcohol Intermediates

Historically, the compound was developed for the synthesis of mixed glycerides, leveraging the oxazolidine ring to differentiate hydroxyl groups [3]. The specific stereoelectronic properties of the 2-phenyl-5-chloromethyl substitution pattern, including its cis/trans isomerism, are critical to achieving the regioselective acylation required in these pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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